molecular formula C17H27Cl2NO B1394707 3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride CAS No. 1219979-81-3

3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride

Cat. No. B1394707
M. Wt: 332.3 g/mol
InChI Key: VDECXKGHHIRCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C17H27Cl2NO . It has a molecular weight of 332.31 . This compound is offered by various suppliers for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can include its melting point, boiling point, density, and more . Unfortunately, specific physical and chemical properties for “3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride” were not found in the search results.

Scientific Research Applications

Metabolic Activity

  • A compound with a similar structure, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, was found to reduce food intake and weight gain in obese rats, indicating its potential in obesity research (Massicot, Steiner, & Godfroid, 1985).

Aromatase Inhibitors

  • Derivatives of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, including sec-butyl, showed stronger inhibition of human placental aromatase compared to aminoglutethimide. This suggests a potential role in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).

Feeding Behavior and Toxicity

  • 3-Hydroxymethyl N-methylpiperidine (4-chlorophenoxyacetate) hydrochloride impacted feeding behavior and showed low toxicity without psychotropic activity, influencing the satiety center in obesity research (Massicot, Thuillier, & Godfroid, 1984).

Antimicrobial Activities

  • Compounds similar to the requested chemical, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have shown moderate antimicrobial activities against various bacteria and fungi (Ovonramwen, Owolabi, & Oviawe, 2019).

Copolymer Synthesis

  • Novel copolymers of styrene were prepared using phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, including derivatives with a structure similar to the requested compound. This research contributes to polymer science and materials engineering (Kharas et al., 2016).

Cytotoxic and Anticancer Agents

  • A study synthesized novel classes of cytotoxic agents, including 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides. These compounds showed significant cytotoxicity toward various cells, suggesting potential in cancer research (Dimmock et al., 1998).

Synthesis and Antihypertensive Activities

  • Piperidine derivatives with a quinazoline ring system were synthesized and showed antihypertensive activity in spontaneously hypertensive rat models (Takai et al., 1986).

Acetylcholinesterase Inhibition

  • 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibited significant anti-acetylcholinesterase activity, indicating their potential in treating neurodegenerative diseases (Sugimoto et al., 1990).

properties

IUPAC Name

3-[2-(2-butan-2-yl-4-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.ClH/c1-3-13(2)16-11-15(18)6-7-17(16)20-10-8-14-5-4-9-19-12-14;/h6-7,11,13-14,19H,3-5,8-10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDECXKGHHIRCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)Cl)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride

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